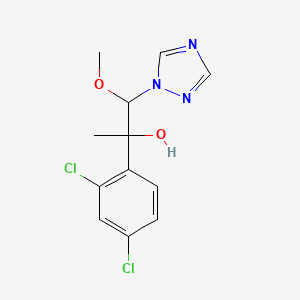
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a methoxy-methyl group. Its molecular formula is C12H12Cl2N3O2.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- typically involves several steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Addition of the Methoxy-Methyl Group: The methoxy-methyl group is added through an alkylation reaction, using a methoxy-methyl halide and a strong base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and certain cancers.
Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell wall synthesis and DNA replication, particularly in fungi and bacteria.
Pathways Involved: It inhibits key enzymes in the ergosterol biosynthesis pathway, leading to the disruption of cell membrane integrity in fungi. In cancer cells, it may interfere with DNA replication and induce apoptosis.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-: This compound lacks the methoxy-methyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methyl-: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83223-83-0 |
|---|---|
Molekularformel |
C12H13Cl2N3O2 |
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(18,9-4-3-8(13)5-10(9)14)11(19-2)17-7-15-6-16-17/h3-7,11,18H,1-2H3 |
InChI-Schlüssel |
ZAIHDCVTOLNXJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(N2C=NC=N2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
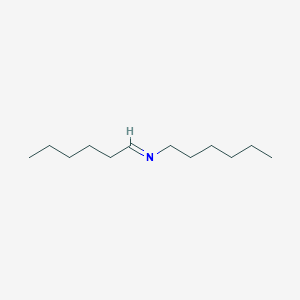
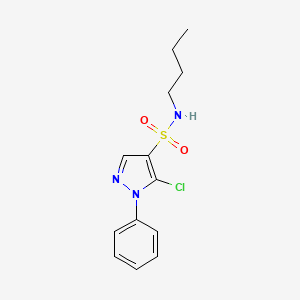
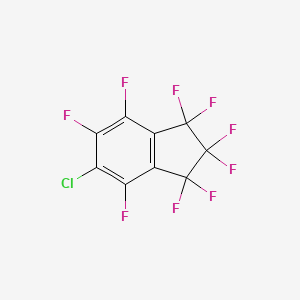
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
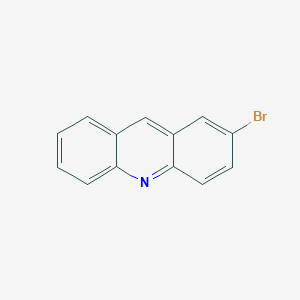
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)

![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
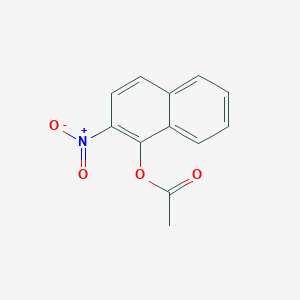
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
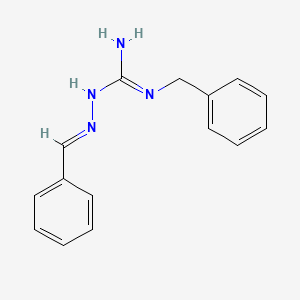
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
